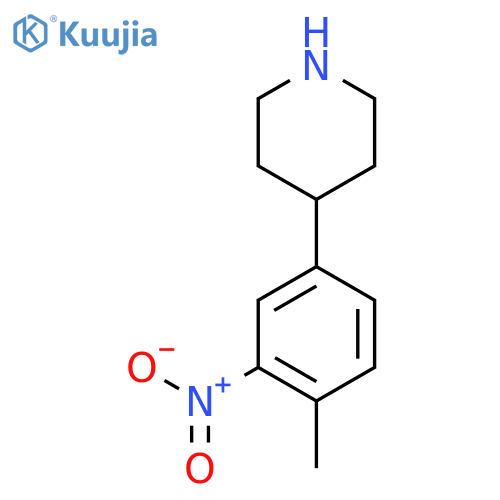

Cas no 1260872-85-2 (4-(4-methyl-3-nitrophenyl)piperidine)

4-(4-methyl-3-nitrophenyl)piperidine 化学的及び物理的性質

名前と識別子

-

- 4-(4-methyl-3-nitrophenyl)piperidine

- 1260872-85-2

- EN300-1171790

-

- インチ: 1S/C12H16N2O2/c1-9-2-3-11(8-12(9)14(15)16)10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3

- InChIKey: RDOPSRLWMJDRJN-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1=C(C)C=CC(=C1)C1CCNCC1)=O

計算された属性

- せいみつぶんしりょう: 220.121177757g/mol

- どういたいしつりょう: 220.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 57.8Ų

4-(4-methyl-3-nitrophenyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1171790-2500mg |

4-(4-methyl-3-nitrophenyl)piperidine |

1260872-85-2 | 2500mg |

$2548.0 | 2023-10-03 | ||

| Enamine | EN300-1171790-0.1g |

4-(4-methyl-3-nitrophenyl)piperidine |

1260872-85-2 | 0.1g |

$1144.0 | 2023-06-08 | ||

| Enamine | EN300-1171790-0.5g |

4-(4-methyl-3-nitrophenyl)piperidine |

1260872-85-2 | 0.5g |

$1247.0 | 2023-06-08 | ||

| Enamine | EN300-1171790-500mg |

4-(4-methyl-3-nitrophenyl)piperidine |

1260872-85-2 | 500mg |

$1247.0 | 2023-10-03 | ||

| Enamine | EN300-1171790-250mg |

4-(4-methyl-3-nitrophenyl)piperidine |

1260872-85-2 | 250mg |

$1196.0 | 2023-10-03 | ||

| Enamine | EN300-1171790-5.0g |

4-(4-methyl-3-nitrophenyl)piperidine |

1260872-85-2 | 5g |

$3770.0 | 2023-06-08 | ||

| Enamine | EN300-1171790-2.5g |

4-(4-methyl-3-nitrophenyl)piperidine |

1260872-85-2 | 2.5g |

$2548.0 | 2023-06-08 | ||

| Enamine | EN300-1171790-0.05g |

4-(4-methyl-3-nitrophenyl)piperidine |

1260872-85-2 | 0.05g |

$1091.0 | 2023-06-08 | ||

| Enamine | EN300-1171790-1.0g |

4-(4-methyl-3-nitrophenyl)piperidine |

1260872-85-2 | 1g |

$1299.0 | 2023-06-08 | ||

| Enamine | EN300-1171790-0.25g |

4-(4-methyl-3-nitrophenyl)piperidine |

1260872-85-2 | 0.25g |

$1196.0 | 2023-06-08 |

4-(4-methyl-3-nitrophenyl)piperidine 関連文献

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

4-(4-methyl-3-nitrophenyl)piperidineに関する追加情報

Chemical Profile of 4-(4-methyl-3-nitrophenyl)piperidine (CAS No. 1260872-85-2)

4-(4-methyl-3-nitrophenyl)piperidine, identified by the Chemical Abstracts Service Number (CAS No.) 1260872-85-2, is a significant compound in the realm of pharmaceutical chemistry. This piperidine derivative features a nitro-substituted aromatic ring and a methyl group, which contribute to its unique chemical properties and potential biological activities. The compound has garnered attention in recent years due to its structural features that make it a promising candidate for further investigation in medicinal chemistry.

The structural motif of 4-(4-methyl-3-nitrophenyl)piperidine consists of a piperidine ring linked to a phenyl ring substituted with a nitro group at the 3-position and a methyl group at the 4-position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of the nitro group enhances the compound's lipophilicity and potential for metabolic stability, while the piperidine core is known for its ability to modulate central nervous system (CNS) activity.

In recent years, there has been growing interest in developing novel piperidine derivatives as pharmacological agents. The nitro-substituted aromatic ring in 4-(4-methyl-3-nitrophenyl)piperidine has been explored for its potential role in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. Preclinical studies have suggested that such derivatives may exhibit properties relevant to treating neurological and psychiatric disorders. The methyl group at the para position of the phenyl ring further fine-tunes the molecule's pharmacokinetic profile, enhancing its bioavailability and target engagement.

One of the most compelling aspects of 4-(4-methyl-3-nitrophenyl)piperidine is its versatility in drug design. The piperidine scaffold is a common pharmacophore in many FDA-approved drugs, known for its ability to interact with biological receptors effectively. By incorporating a nitro-substituted phenyl ring, researchers can explore new chemical space, potentially identifying compounds with improved efficacy and reduced side effects compared to existing therapies. This approach aligns with the broader trend in medicinal chemistry toward rational drug design, where structural modifications are guided by detailed understanding of molecular interactions.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 4-(4-methyl-3-nitrophenyl)piperidine. Molecular docking studies have been instrumental in predicting how this compound might interact with specific protein targets, such as enzymes and receptors involved in disease pathways. These studies have provided valuable insights into the compound's binding affinity and mode of action, guiding further optimization efforts. Additionally, virtual screening techniques have allowed researchers to identify analogs with enhanced properties, paving the way for more targeted development programs.

The synthesis of 4-(4-methyl-3-nitrophenyl)piperidine presents an interesting challenge due to the need for precise functionalization of both the piperidine and phenyl rings. Current synthetic strategies often involve multi-step processes that require careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods have recently made it possible to streamline some synthetic routes, reducing costs and improving scalability. These developments are crucial for translating promising candidates like 4-(4-methyl-3-nitrophenyl)piperidine from laboratory research into viable therapeutic options.

The pharmacological profile of 4-(4-methyl-3-nitrophenyl)piperidine is still under active investigation, but preliminary findings suggest several potential applications. Its ability to modulate dopamine receptor activity makes it a candidate for treating conditions such as Parkinson's disease and depression. Furthermore, its interaction with serotonin receptors may offer benefits in managing anxiety disorders. As more data becomes available from preclinical studies, researchers will be better positioned to assess its therapeutic potential and identify optimal dosing regimens.

Regulatory considerations play a critical role in advancing compounds like 4-(4-methyl-3-nitrophenyl)piperidine through clinical development. Ensuring compliance with Good Manufacturing Practices (GMP) and navigating stringent regulatory pathways are essential steps before human trials can commence. Collaborative efforts between academic institutions, biotechnology companies, and regulatory agencies are necessary to facilitate this process efficiently. The growing interest in novel CNS therapeutics provides a favorable environment for such collaborations, increasing the likelihood that compounds like 4-(4-methyl-3-nitrophenyl)piperidine will progress through development pipelines.

In conclusion,4-(4-methyl-3-nitrophenyl)piperidine (CAS No. 1260872-85-2) represents an exciting area of research within pharmaceutical chemistry. Its unique structural features offer potential advantages in treating neurological and psychiatric disorders, while ongoing studies continue to uncover new insights into its mechanisms of action. As synthetic methodologies improve and computational tools become more sophisticated,this compound holds promise as a lead structure or building block for future drug development efforts.

1260872-85-2 (4-(4-methyl-3-nitrophenyl)piperidine) 関連製品

- 1448776-80-4(3-Bromo-4-methyl-2-(trifluoromethyl)pyridine)

- 1807283-60-8(Methyl 3-cyano-4-difluoromethoxy-2-fluorobenzoate)

- 1860706-38-2(3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine)

- 2137514-39-5(tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate)

- 5465-56-5(2-Methyl-4-nitronaphthalen-1-amine)

- 2613385-10-5(2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride)

- 1436203-13-2(N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide)

- 1251617-59-0(6-({(4-methoxyphenyl)methylcarbamoyl}methyl)-7-oxo-6H,7H-1,2thiazolo4,5-dpyrimidine-3-carboxamide)

- 1182895-47-1(2-(2,2-Difluoroethylamino)acetamide)

- 844694-85-5(Donepezil Benzyl Bromide (Donepezil Impurity))